molecular formula C23H25N3O3 B10963490 Azepan-1-yl(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone

Azepan-1-yl(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone

Cat. No.: B10963490
M. Wt: 391.5 g/mol
InChI Key: IZXSGDDMIHXUCK-UHFFFAOYSA-N
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Description

1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azepane ring, a methoxyphenyl group, and an oxadiazole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the oxadiazole intermediate reacts with a methoxyphenyl halide.

    Formation of the Azepane Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.

Scientific Research Applications

1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-AZEPANYL(2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOL-4(5H)-ONE: Similar in structure but contains a thiazole ring and a pyrazole moiety.

    1-AZEPANYL(2-{[3-(4-METHYLSULFANYL)PHENYL]METHOXY}PHENYL)METHANONE: Contains a methylsulfanyl group instead of the oxadiazole moiety.

Uniqueness

1-AZEPANYL(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

azepan-1-yl-[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]methanone

InChI

InChI=1S/C23H25N3O3/c1-17-10-12-18(13-11-17)22-24-21(29-25-22)16-28-20-9-5-4-8-19(20)23(27)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-16H2,1H3

InChI Key

IZXSGDDMIHXUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)N4CCCCCC4

Origin of Product

United States

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